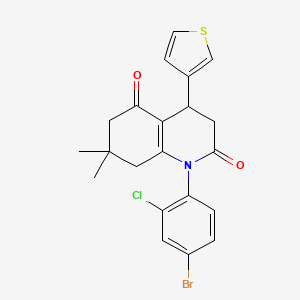![molecular formula C16H7Cl2F3N2O3S B11495066 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11495066.png)
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, including nitration, chlorination, and carboxamidation reactions. One common synthetic route starts with the nitration of benzothiophene, followed by chlorination to introduce the chloro groups. The final step involves the formation of the carboxamide group through a reaction with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluazinam: Eine verwandte Verbindung mit ähnlichen funktionellen Gruppen, die als Fungizid verwendet wird.
Trifluormethylbenzole: Verbindungen mit Trifluormethylgruppen, die ähnliche chemische Eigenschaften aufweisen.
Einzigartigkeit
3-Chlor-N-[2-Chlor-5-(Trifluormethyl)phenyl]-7-nitro-1-benzothiophen-2-carboxamid ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die ihm eine spezifische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen und unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C16H7Cl2F3N2O3S |
|---|---|
Molekulargewicht |
435.2 g/mol |
IUPAC-Name |
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H7Cl2F3N2O3S/c17-9-5-4-7(16(19,20)21)6-10(9)22-15(24)14-12(18)8-2-1-3-11(23(25)26)13(8)27-14/h1-6H,(H,22,24) |
InChI-Schlüssel |
QIDCUBWXWGTHBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-5-phenyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494983.png)
![(5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione](/img/structure/B11494992.png)
![3-(3,4-Diethoxyphenyl)-1-(pyridin-3-yl)benzo[f]quinoline](/img/structure/B11495008.png)

![N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B11495016.png)
![4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11495021.png)
![N-{5-chloro-2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11495033.png)
![Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester](/img/structure/B11495040.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11495058.png)
![2'-amino-1,7',7'-trimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495071.png)
![Quinoline, 1,2,3,4-tetrahydro-1-[2-(4-nitro-1H-pyrazol-1-yl)acetyl]-](/img/structure/B11495078.png)
![Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11495086.png)
![methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B11495088.png)
